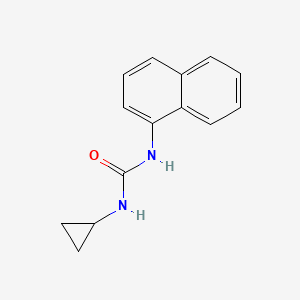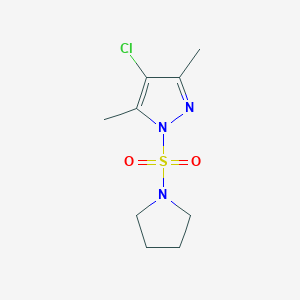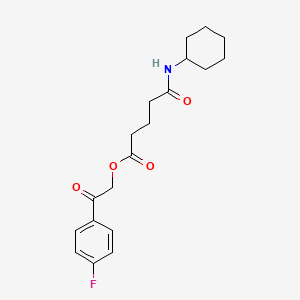![molecular formula C22H24ClNO B4973826 N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)
N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine, also known as 3,4-methylenedioxy-N-benzylamphetamine (MDB), is a psychoactive drug that belongs to the amphetamine class. It has been found to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Wirkmechanismus
MDB acts primarily as a serotonin and dopamine releaser, meaning it increases the levels of these neurotransmitters in the brain. It also has affinity for the sigma-1 receptor, which has been implicated in the regulation of mood, anxiety, and addiction. The exact mechanism of action of MDB is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
MDB has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased sociability. It also has anxiolytic and anti-addictive effects, which may be related to its modulation of the sigma-1 receptor. Additionally, it has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MDB has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-established pharmacological properties. Additionally, it has been found to have a good safety profile in animal studies, with no observed toxicity or adverse effects. However, there are also some limitations to its use in lab experiments. For example, its psychoactive effects may make it difficult to study in certain contexts, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on MDB. One area of interest is its potential therapeutic applications in the treatment of neuropsychiatric disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Additionally, there is interest in exploring its neuroprotective properties and its potential for use in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the long-term effects of MDB use, particularly in the context of recreational use.
Synthesemethoden
MDB can be synthesized using a variety of methods, including reductive amination, condensation, and Mannich reactions. One common synthesis method involves the condensation of N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamineedioxyphenyl-2-propanone with benzylamine and formaldehyde in the presence of an acid catalyst. The resulting product is then purified and crystallized to yield pure MDB.
Wissenschaftliche Forschungsanwendungen
MDB has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that it has antidepressant, anxiolytic, and anti-addictive effects, making it a promising candidate for the treatment of various neuropsychiatric disorders. Additionally, it has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
N-benzyl-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO/c1-2-3-14-24(16-18-8-5-4-6-9-18)17-21-12-13-22(25-21)19-10-7-11-20(23)15-19/h4-13,15H,2-3,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZVBFOKWWEAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)